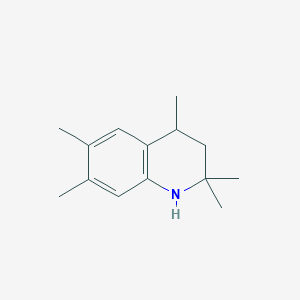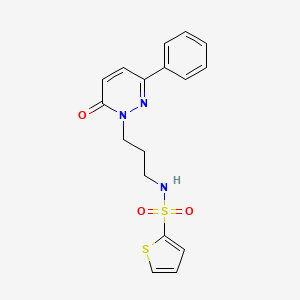
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, one might start with a pyridazine precursor, undergo specific functional group modifications, and introduce thiophene-2-sulfonamide via sulfonamide coupling reactions. Typical conditions involve:
Reaction solvents like dichloromethane or tetrahydrofuran
Catalysts such as palladium or copper
Temperature conditions ranging from room temperature to moderate heating
Industrial Production Methods
Scaling up for industrial production could involve:
Using continuous flow reactors for efficient mixing and heat control
Opting for greener solvents and reagents to minimize environmental impact
Implementing robust purification methods, like crystallization or chromatography
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide undergoes:
Oxidation: : Involves reagents like hydrogen peroxide or peracids, resulting in sulfoxide or sulfone derivatives.
Reduction: : Utilizes reducing agents like lithium aluminum hydride, converting nitro or carbonyl groups to amines or alcohols.
Substitution: : Involves nucleophilic or electrophilic substitution, where functional groups such as halides or alcohols are introduced.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, m-chloroperoxybenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents like thionyl chloride, nucleophiles like sodium azide
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines, alcohols
Substitution products: Halogenated derivatives, azides
Applications De Recherche Scientifique
In Chemistry
Used as intermediates for synthesizing more complex molecules
Studied for its reactivity and potential as a catalyst
In Biology
Examined for its biological activity, such as enzyme inhibition or antimicrobial properties
In Medicine
Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties
In Industry
Utilized in the development of new materials, such as polymers with specific properties
Applied in the formulation of specialty chemicals and dyes
Mécanisme D'action
The compound exerts its effects through various molecular pathways. Key mechanisms include:
Enzyme Inhibition: : Binding to active sites of enzymes, disrupting normal biochemical reactions
Receptor Interaction: : Engaging with cellular receptors, altering signal transduction pathways
DNA Intercalation: : Inserting between DNA base pairs, affecting replication and transcription processes
Comparaison Avec Des Composés Similaires
Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide stands out due to:
Its unique structural combination of a pyridazine ring, phenyl group, and thiophene-2-sulfonamide moiety
Versatility in undergoing various chemical reactions
Similar Compounds
Pyridazine Derivatives: : Compounds with modifications on the pyridazine ring, differing in substituent groups
Sulfonamide Compounds: : Sulfa drugs, known for their antibacterial properties
Thiophene Derivatives: : Molecules with thiophene rings, used in electronic materials and pharmaceuticals
Propriétés
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-16-10-9-15(14-6-2-1-3-7-14)19-20(16)12-5-11-18-25(22,23)17-8-4-13-24-17/h1-4,6-10,13,18H,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAOYSTWNWNWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

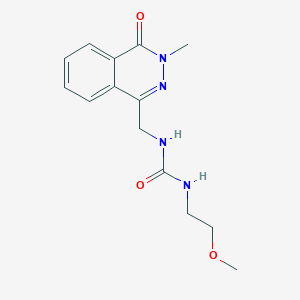
![1-(tert-butyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2833919.png)
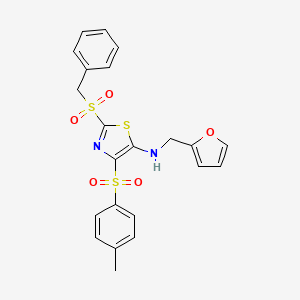
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2833924.png)
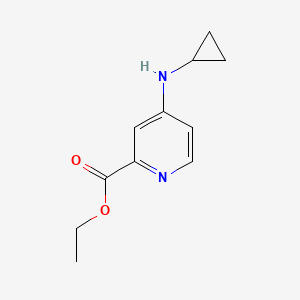
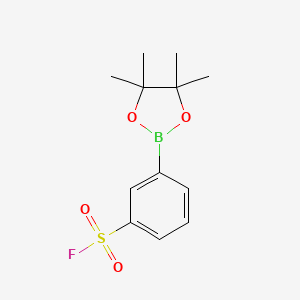
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2833927.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2833929.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)
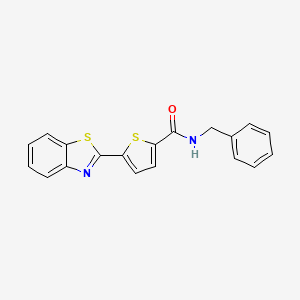
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetamide](/img/structure/B2833936.png)
